7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide
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Description
“7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide” is a chemical compound with the CAS Number: 1427380-75-3 . It has a molecular weight of 319.18 and its IUPAC name is 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrN2O3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14)(H2,12,15,16) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The exact boiling point, density, and other physical properties are not specified in the sources I found .Scientific Research Applications
Chemistry and Biological Activity
Chemistry and Biological Activity of New 3-Benzazepines This research explores the structure-activity relationships of 3-benzazepines, focusing on their biological activity and interactions with various compounds. It highlights the cytotoxicity of specific 3-benzazepines to leukemia cells and their ability to produce radicals, enhancing the decay of ascorbic acid in the rat brain. The study also examines the compounds' interactions with DNA and their inhibitory effects on multidrug resistance proteins and reverse transcriptase of leukemia, showcasing the potential of these compounds in medical applications (Kawase, Saito, & Motohashi, 2000).
Sulfonamides in Medicinal Chemistry
Sulfonamides A Patent Review (2008 – 2012)
The article reviews the main classes of sulfonamides investigated between 2008 and 2012, focusing on their medicinal applications, such as carbonic anhydrase inhibitors, COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors. It also discusses the constant need for novel sulfonamides with specific targets in treating various conditions, emphasizing the significance of this structural motif in future drugs (Carta, Scozzafava, & Supuran, 2012).
Sulfonamide Inhibitors A Patent Review 2013-Present
This review covers the main classes of sulfonamide inhibitors investigated from 2013 to the present, highlighting their applications in treating bacterial infections and other conditions such as cancer, glaucoma, and inflammation. It underscores the importance of sulfonamides as a class of compounds leading to valuable drugs and drug candidates for various conditions (Gulcin & Taslimi, 2018).
Recent Advances in Sulfonamide-Based Medicinal Chemistry This comprehensive review summarizes recent research on sulfonamide-based compounds, detailing their structural modifications and the resulting broad bioactive spectrum. It presents the wide medicinal applications and development value of these derivatives, providing insights into the rational design of new drug molecules with high activity and low toxicity (Shichao et al., 2016).
Environmental and Water Treatment Aspects
Environmental Occurrence, Fate, and Transformation of Benzodiazepines in Water Treatment This paper discusses the occurrence, persistence, and fate of benzodiazepine derivatives in the environment, specifically in water treatment processes. It assesses their removal efficiencies during various treatment methods and identifies the transformation products formed during these processes, shedding light on the challenges and potential solutions in managing these contaminants in water systems (Kosjek et al., 2012).
Properties
IUPAC Name |
7-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14)(H2,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUOSQRAQVLUOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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